2-Bromo-4-methylphenyl acetate
CAS No.:
Cat. No.: VC20555323
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrO2 |
|---|---|
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | (2-bromo-4-methylphenyl) acetate |
| Standard InChI | InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3 |
| Standard InChI Key | AGDXDGGVAVGQLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC(=O)C)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
2-Bromo-4-methylphenyl acetate (systematic IUPAC name: acetyloxy-2-bromo-4-methylbenzene) is an aromatic ester derivative characterized by a bromine atom at the ortho position (C2) and a methyl group at the para position (C4) on the benzene ring. The acetate group (-OAc) is bonded to the phenolic oxygen, forming the ester functional group. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrO₂ | |
| Exact Mass | 227.978 g/mol | |
| Topological Polar Surface | 26.3 Ų | |
| LogP (Octanol-Water) | 2.47 |
The compound’s planar structure facilitates π-π stacking interactions in crystalline phases, as observed in analogous brominated aromatics . X-ray crystallography of related compounds, such as (E)-1,2-bis(3-bromo-4-methylphenyl)ethene, reveals bond lengths of 1.329 Å for central double bonds and twist angles below 14° between aromatic rings .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves esterification of 2-bromo-4-methylphenol with acetic anhydride under acidic catalysis.
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Reaction Conditions:
An alternative method employs transesterification of methyl (2-bromo-4-methylphenyl)acetate (CAS 31881-86-4) with excess acetic acid, though this route is less efficient (yield: 55–60%) .
Industrial Optimization
Scalable production uses continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
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Residence Time: 20–30 minutes
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Temperature Control: 65±2°C
Physicochemical Properties
Thermal Stability
The compound’s thermal decomposition begins at 180°C, releasing brominated byproducts detectable via gas chromatography-mass spectrometry (GC-MS) .
Solubility and Reactivity
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Solubility:
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Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid hydrolysis under alkaline conditions (pH >10) to form 2-bromo-4-methylphenol .
Applications in Pharmaceutical Chemistry
Intermediate for Analgesics
The bromine and methyl substituents enable regioselective functionalization. For example:
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Buchwald-Hartwig Amination: Coupling with piperidine derivatives forms precursors to non-opioid analgesics .
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reactions with arylboronic acids yield biaryl scaffolds for kinase inhibitors .
Antimicrobial Agent Development
Thioether derivatives synthesized via nucleophilic substitution with mercaptans exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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